Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone
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Overview
Description
Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone is a complex organic compound with the molecular formula C22H29ClN2O and a molecular weight of 372.93 g/mol This compound is characterized by the presence of an adamantane moiety, a 5-chloro-2-methylphenyl group, and a piperazinyl ketone structure
Mechanism of Action
Target of Action
Adamantane derivatives are known to have a wide range of biological and pharmaceutical activity . They are often utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
For instance, they can undergo chemical and catalytic transformations . The piperazine moiety, which is part of the compound, is widely employed in drugs and shows a wide range of biological and pharmaceutical activity .
Biochemical Pathways
Adamantane derivatives are known to affect various biochemical pathways due to their high reactivity .
Result of Action
Adamantane derivatives are known to have a wide range of biological and pharmaceutical activity .
Preparation Methods
The synthesis of adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone involves several steps. One common method includes the reaction of 1-adamantyl bromide with 5-chloro-2-methylphenylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Comparison with Similar Compounds
Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone can be compared with other similar compounds, such as:
Adamantane derivatives: These compounds share the adamantane moiety and exhibit similar structural properties. Examples include 1-adamantylamine and 1-adamantanol.
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-phenylpiperazine have structural similarities and are studied for their pharmacological activities.
Chlorophenyl derivatives: Compounds such as 4-chloro-2-methylphenol and 5-chloro-2-methylbenzoic acid share the chlorophenyl group and exhibit related chemical properties.
This compound stands out due to its unique combination of these structural elements, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-adamantyl-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O/c1-15-2-3-19(23)11-20(15)24-4-6-25(7-5-24)21(26)22-12-16-8-17(13-22)10-18(9-16)14-22/h2-3,11,16-18H,4-10,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJGUWNTLOYDSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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